molecular formula C11H7FN2O3 B8278208 1-(3-fluoro-4-nitro-phenyl)-1H-pyridin-2-one

1-(3-fluoro-4-nitro-phenyl)-1H-pyridin-2-one

Cat. No. B8278208
M. Wt: 234.18 g/mol
InChI Key: ZDPXSLBMMBTMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615549B2

Procedure details

2.5 g (26.3 mmol) 2-hydroxypyridine, 2.9 ml (26.3 mmol) 2,4-difluoronitrobenzene, are dissolved in 100 ml acetone, combined with 4.0 g (28.9 mmol) potassium carbonate and stirred for one day at ambient temperature. The undissolved matter is filtered off and the salt residues are rinsed with acetone. The combined organic phases are evaporated to dryness. The residue is purified by chromatography (silica gel; eluant: cyclohexane-ethyl acetate gradient).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]1[CH:14]=[C:13](F)[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:8][C:9]1[CH:14]=[C:13]([N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[O:1])[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
2.9 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one day at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The undissolved matter is filtered off
WASH
Type
WASH
Details
the salt residues are rinsed with acetone
CUSTOM
Type
CUSTOM
Details
The combined organic phases are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silica gel; eluant: cyclohexane-ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])N1C(C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.